N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
Description
N-(4-{[(2-Ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a thiazole-based small molecule characterized by a central 1,3-thiazol-2-yl scaffold. Key structural features include:
- 4-Methoxybenzamide moiety: Attached to the thiazole ring’s second position, this group contributes to hydrophobic interactions and may influence solubility.
The compound’s synthesis likely involves multi-step reactions, including amide coupling and heterocycle formation, as inferred from analogous pathways in the evidence (e.g., thiourea intermediates, cyclization, and alkylation) .
Properties
IUPAC Name |
N-[4-[2-(2-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-18-7-5-4-6-17(18)23-19(25)12-15-13-29-21(22-15)24-20(26)14-8-10-16(27-2)11-9-14/h4-11,13H,3,12H2,1-2H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTOZPYEVHVMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Ethoxyphenyl Carbamoyl Group: This step involves the reaction of the thiazole derivative with 2-ethoxyphenyl isocyanate under controlled conditions to form the carbamoyl linkage.
Introduction of the Methoxybenzamide Group: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Synthetic Methods
The synthesis of N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions. A common method includes the Hantzsch thiazole synthesis, which combines α-haloketones with thiourea. The introduction of the ethoxy and methoxy groups is achieved through nucleophilic substitution reactions.
Research indicates that this compound exhibits promising anticancer properties . It has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR). This inhibition can potentially overcome resistance in certain cancer cell lines.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Activity : In vitro studies demonstrated that the compound effectively reduces DHFR levels in resistant cancer cell lines, suggesting a mechanism for overcoming traditional therapy resistance .
- Pharmacokinetic Studies : Research indicates favorable pharmacokinetic properties due to the compound's lipophilicity, enhancing its bioavailability and therapeutic efficacy .
- Toxicity Assessments : Preliminary toxicity studies show that the compound exhibits low cytotoxicity in non-cancerous cell lines, indicating a favorable safety profile for potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The carbamoyl and methoxybenzamide groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their distinguishing features:
Structural and Functional Insights
Substituent Effects on Bioactivity: The 2-ethoxy group in the target compound’s carbamoylphenyl moiety provides ortho-substitution, which may hinder rotation and stabilize specific conformations for target binding. Methoxy vs. Ethoxy: The ethoxy group’s larger size and higher lipophilicity compared to methoxy (e.g., in compound 4a) may enhance membrane permeability but reduce aqueous solubility .
Heterocyclic Core Variations :
- Compounds with 1,2,4-triazole (e.g., ) or thiadiazole () cores exhibit different hydrogen-bonding capabilities compared to thiazole. For instance, triazoles often participate in π-stacking, while thiazoles prioritize hydrophobic interactions .
Synthetic Pathways :
- The target compound’s synthesis likely parallels routes described for F186-0413 () and 4a (), involving:
- Amide coupling between activated carboxylic acids and amines.
- Cyclization of thiourea intermediates to form the thiazole ring.
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity : The target compound’s logP is estimated to be higher than methoxy-substituted analogs (e.g., 4a) due to the ethoxy group but lower than chlorophenyl derivatives () .
- Metabolic Stability : Ortho-substitution (ethoxy) may reduce oxidative metabolism compared to para-substituted analogs (e.g., 4-methoxybenzamide derivatives) .
Biological Activity
N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety and a methoxybenzamide structure, which are known to influence its biological interactions. The presence of the thiazole ring is significant as it is often associated with various pharmacological effects, including antimicrobial and anticancer properties. The molecular formula for this compound is , with a molecular weight of 368.44 g/mol.
Anticancer Activity
Research indicates that compounds with thiazole and benzamide structures exhibit notable anticancer properties. For instance, similar derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole A | MCF-7 | 5.2 | Apoptosis induction |
| Thiazole B | HCT116 | 3.8 | Cell cycle arrest |
| This compound | Various | TBD | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thiazole derivatives have been linked to activity against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that the compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors in target cells. The thiazole ring can participate in π-stacking interactions with nucleic acids or proteins, potentially leading to altered cellular functions.
Case Studies
- Antiviral Activity : A study on similar benzamide derivatives demonstrated broad-spectrum antiviral effects against Hepatitis B virus (HBV), HIV, and HCV by enhancing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication . This suggests that this compound may also possess antiviral properties worth investigating.
- Antitumor Effects : In vitro studies have shown that derivatives with similar structures can significantly reduce tumor cell viability across various cancer types, indicating a promising avenue for further research into their application in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
